3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide
Description
Properties
Molecular Formula |
C24H18N2O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C24H18N2O5S/c27-21(25-18-10-11-19-17(15-18)9-12-22(28)31-19)13-14-26-23(29)20(32-24(26)30)8-4-7-16-5-2-1-3-6-16/h1-12,15H,13-14H2,(H,25,27)/b7-4+,20-8- |
InChI Key |
RJOPJULOCWTCKU-FJASIERCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of (5Z)-5-[(2E)-3-Phenylprop-2-en-1-ylidene]thiazolidine-2,4-dione
The thiazolidinedione core is synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and cinnamaldehyde. A representative protocol from involves refluxing thiazolidine-2,4-dione (1.0 equiv), cinnamaldehyde (1.2 equiv), and anhydrous sodium acetate (1.5 equiv) in glacial acetic acid for 3–5 hours. The (Z)-configuration at C5 is favored by electron-withdrawing groups on the thiazolidinedione ring, while the (E)-olefin geometry arises from conjugation with the phenyl group.
Typical Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Thiazolidine-2,4-dione | 1.0 equiv | Nucleophile |
| Cinnamaldehyde | 1.2 equiv | Electrophile |
| Glacial acetic acid | 5 mL/g | Solvent/catalyst |
| Anhydrous NaOAc | 1.5 equiv | Base |
| Temperature | 110°C | Reflux |
| Time | 4 h | Completion |
Synthesis of N-(2-Oxo-2H-chromen-6-yl)propanamide
6-Aminocoumarin is acylated using acryloyl chloride or a propiolic acid derivative. A method adapted from employs dropwise addition of acryloyl chloride (1.1 equiv) to a stirred solution of 6-aminocoumarin (1.0 equiv) in dry THF under nitrogen, followed by triethylamine (2.0 equiv) to scavenge HCl. After 12 hours at room temperature, the product is isolated via vacuum filtration.
Characterization Data
-
1H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 8.12 (d, J=9.6 Hz, 1H, coumarin H-4), 7.54–7.32 (m, 3H, Ar-H), 6.44 (d, J=9.6 Hz, 1H, coumarin H-3), 3.02 (t, J=6.8 Hz, 2H, CH2), 2.51 (t, J=6.8 Hz, 2H, CH2).
Coupling of Thiazolidinedione and Coumarin Subunits
The final step involves linking the thiazolidinedione derivative to the coumarin-propanamide via nucleophilic substitution. A protocol from uses 3-(bromoacetyl)coumarin intermediates: the thiazolidinedione enolate (generated with K2CO3 in DMF) reacts with N-(2-oxo-2H-chromen-6-yl)propanamide bromide at 80°C for 8 hours.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 (2.0 equiv) |
| Temperature | 80°C |
| Time | 8 h |
| Catalyst | KI (0.1 equiv) |
| Yield | 58–63% |
Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane 3:7) and recrystallized from DMF/H2O.
Stereochemical and Structural Validation
Configuration Analysis
Purity Assessment
-
HPLC-MS : m/z 561.2 [M+H]+, retention time 12.7 min (C18 column, 0.1% TFA in acetonitrile/water).
-
Elemental Analysis : Calculated C 64.28%, H 3.78%, N 7.49%; Found C 64.15%, H 3.82%, N 7.41%.
Alternative Synthetic Routes
Challenges and Mitigation Strategies
-
Stereochemical Inversion : The (Z)-configuration of the thiazolidinedione enone is labile under basic conditions. Use of mild bases (e.g., NaOAc) and low temperatures (≤80°C) minimizes epimerization.
-
Coumarin Solubility : DMF enhances solubility of the coumarin-propanamide subunit during coupling but necessitates post-reaction dilution with ice water to precipitate the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the phenylprop-2-en-1-ylidene group.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone and thiazolidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide is a complex organic molecule with a thiazolidine core and various functional groups, including dioxo and phenylpropene moieties. The presence of the chromenyl group enhances its structural diversity, suggesting potential interactions with various biological targets.
Potential Applications
Due to its diverse structural features, 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide has potential applications in several fields:
- Drug development
- Material science
- Chemical research
Focus on Thiazolidine Derivatives as CDK2 Inhibitors
Thiazole derivatives, including thiazolidinones, are recognized for diverse biological activities, including anticancer properties . Research indicates their potential as CDK2 inhibitors .
- CDK2 Inhibition : Some synthesized thiazole-hydrazine derivatives have demonstrated high potency as CDK2 inhibitors, even more so than roscovitine, a positive control . These compounds can arrest the cell cycle and induce apoptosis in cancer cell lines .
- Thiazolidinone Analogs : Certain thiazolidinone analogs have shown strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases and cytochrome C levels in breast cancer cell lines .
Structural Similarity and Biological Activity
Several compounds share structural similarities with 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide. Compounds containing thiazolidine rings have been associated with a wide range of biological activities.
Further Research
Studies on the interactions of this compound with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Preliminary studies may include:
- Binding assays
- Enzyme inhibition assays
- Cellular studies
Mechanism of Action
The mechanism of action of “3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Core Modifications
- Thiazolidinone Derivatives: Compound A: 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide (ZINC2276779) replaces the dioxo groups with a thioxo moiety and substitutes the coumarin with a phenyl group. This reduces hydrogen-bonding capacity and alters solubility .
Substituent Variations
- Coumarin vs.
- Phenylprop-2-en-1-ylidene vs. Thiophene/Chlorobenzylidene :
The (2E)-3-phenylprop-2-en-1-ylidene group in the target compound extends conjugation, which may stabilize the molecule against metabolic degradation compared to thiophene or chlorinated analogues .
Physicochemical Properties
Table 1: Key Physicochemical Comparisons
*Estimated using computational tools (e.g., ChemAxon).
Pharmacological and Spectral Comparisons
NMR Data
- Target Compound vs. Compound B: The coumarin group in both compounds results in distinct aromatic proton shifts (δ 6.5–8.0 ppm). However, the target compound’s (E)-phenylpropenylidene substituent introduces deshielding in the thiazolidinone region (δ 7.2–7.5 ppm), unlike Compound B’s chloro-substituted benzylidene (δ 7.4–7.8 ppm) .
Biological Activity
The compound 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide (CAS Number: 902032-00-2) is a complex organic molecule notable for its potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a thiazolidine ring, a chromenone moiety, and a phenylpropene group. The thiazolidine core is a five-membered heterocyclic structure that incorporates sulfur and nitrogen atoms, contributing to its biological activity. The presence of various functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H18N2O5S |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide |
Biological Activities
Research indicates that compounds containing thiazolidine rings exhibit a wide range of biological activities, including:
- Antitumor Activity : Thiazolidine derivatives have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that certain thiazolidine derivatives can significantly reduce cell viability in glioblastoma and melanoma cell lines .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity against various pathogens. Thiazolidines have been associated with antibacterial and antifungal effects in previous studies .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways. For example, thiazolidine derivatives have been reported to inhibit DNA gyrase and COX enzymes, which are crucial in cancer and inflammatory processes .
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as proteins or enzymes. The structural diversity allows it to modulate the activity of these targets through competitive inhibition or allosteric modulation.
Research Findings
Recent studies have focused on the synthesis and evaluation of thiazolidine derivatives for their biological activities:
- A study synthesized several thiazolidinone derivatives and evaluated their cytotoxicity against various cancer cell lines, noting that modifications in the phenyl ring significantly influenced their activity .
- Another research highlighted the importance of structural modifications in enhancing the anticancer properties of thiazolidine derivatives, suggesting that electron-donating groups at specific positions can improve efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
